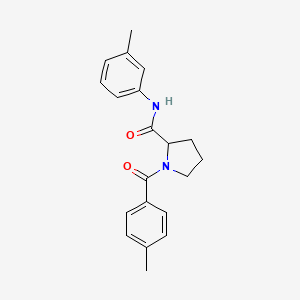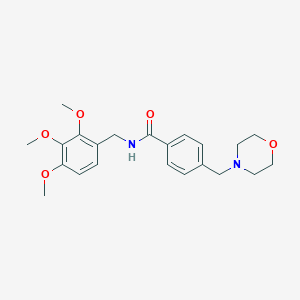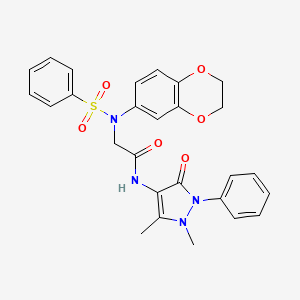
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAA is a proline-based amide that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is not fully understood. However, studies have suggested that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide exerts its biological activity by binding to various targets, including enzymes and receptors. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to inhibit the activity of various enzymes, including proteases and kinases. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to bind to various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to exhibit antiviral activity against hepatitis B virus and herpes simplex virus.
In vivo studies have shown that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide exhibits analgesic and anti-inflammatory effects. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is its versatility. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide also exhibits high enantioselectivity in various reactions, making it a useful chiral ligand in catalysis.
One of the limitations of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is its potential toxicity. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit cytotoxicity in various cell lines, and its safety profile in humans is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide. One direction is the development of new synthetic methods for 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its derivatives. Another direction is the study of the mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its potential targets. Further studies are also needed to fully understand the safety profile of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its potential applications in various fields.
Synthesemethoden
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been synthesized using various methods, including the reaction of 3-methylbenzamide with 4-methylbenzoyl chloride and proline in the presence of triethylamine. Another method involves the reaction of N-(3-methylphenyl)proline with 4-methylbenzoyl chloride in the presence of triethylamine. Both methods result in the formation of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been used as a building block for the synthesis of various pharmaceuticals.
In materials science, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to form stable MOFs with various metals, including copper, zinc, and cobalt.
In catalysis, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used as a chiral ligand for the synthesis of various compounds. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit high enantioselectivity in various reactions, including the aldol reaction, Michael addition, and Diels-Alder reaction.
Eigenschaften
IUPAC Name |
1-(4-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-16(11-9-14)20(24)22-12-4-7-18(22)19(23)21-17-6-3-5-15(2)13-17/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFJQJDTGTOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)

![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6050505.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-[(4-methylphenyl)amino]-4(1H)-pyrimidinone](/img/structure/B6050506.png)
![1-(2-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6050512.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6050517.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-(methylthio)benzamide](/img/structure/B6050519.png)
![3-benzyl-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6050525.png)
![6-amino-2-[(3,4-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6050546.png)
![5-methyl-N-[(1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6050554.png)